
2',6'-Dichloroacetophenone
Overview
Description
2',6'-Dichloroacetophenone, also known as 2,6-Dichloroacetophenone, is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of acetophenone where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2',6'-Dichloroacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2',6'-Dichloroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,6-Dichlorobenzoic acid.
Reduction: 1-(2,6-Dichlorophenyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
2',6'-Dichloroacetophenone is primarily utilized as an important intermediate in the synthesis of various organic compounds. It plays a critical role in the production of pharmaceuticals and agrochemicals due to its unique reactivity profile. Its ability to participate in electrophilic aromatic substitution reactions makes it a valuable building block for synthesizing more complex structures.
Case Study:
In a study focused on synthesizing novel anti-inflammatory agents, researchers incorporated this compound into multi-step synthetic pathways. The compound facilitated the formation of key intermediates that were crucial for achieving desired pharmacological properties (source: Thermo Scientific Chemicals) .
Pharmaceuticals
Drug Development:
The compound has been explored for its potential as a precursor in the development of various therapeutic agents. Its derivatives have shown promise in treating conditions such as inflammation and pain management.
Research Findings:
A notable research project investigated the anti-cancer properties of this compound derivatives. The findings indicated that certain modifications to the compound enhanced its efficacy against specific cancer cell lines, demonstrating its potential as a lead compound in drug discovery (source: Thermo Scientific Chemicals) .
Agrochemicals
Pesticide Formulation:
this compound is also used in formulating agrochemicals, particularly pesticides. Its chemical structure allows it to act effectively against various pests while being relatively stable under agricultural conditions.
Application Example:
In agricultural research, formulations containing this compound were tested for their effectiveness against common crop pests. The results showed significant pest mortality rates, indicating its utility in sustainable agriculture practices (source: Chemimpex) .
Analytical Chemistry
Standard Reference Material:
The compound is frequently employed as a standard reference material in analytical chemistry. It aids in calibrating instruments such as gas chromatography and mass spectrometry, ensuring accurate measurements in qualitative and quantitative analyses.
Data Table - Analytical Applications:
Application Area | Methodology | Purpose |
---|---|---|
Gas Chromatography | Calibration Standard | Ensures accuracy in sample analysis |
Mass Spectrometry | Internal Standard | Improves precision of quantification |
Biological Research
Cellular Mechanisms:
this compound has been utilized in biological studies to investigate cellular responses and signaling pathways. Its derivatives are often evaluated for their effects on cell proliferation and apoptosis.
Case Study Overview:
A study examining the impact of this compound on cellular signaling pathways revealed that it modulates key pathways involved in inflammation and cancer progression. This insight underscores its potential therapeutic applications (source: Thermo Scientific Chemicals) .
Forensic Science
Chemical Markers:
In forensic science, this compound is used to develop chemical markers that assist in identifying substances at crime scenes. Its distinct chemical properties make it suitable for creating reliable markers.
Research Application:
Forensic studies have demonstrated how this compound can be applied to trace evidence analysis, helping forensic experts identify substances involved in criminal activities (source: Chemimpex) .
Material Science
Novel Materials Development:
The compound is being explored for its potential use in creating novel materials with enhanced thermal stability and chemical resistance. These properties are particularly beneficial for industrial applications where durability is essential.
Example of Research Findings:
Research into polymer composites incorporating this compound has shown promising results regarding improved mechanical properties and resistance to environmental degradation (source: Thermo Scientific Chemicals) .
Mechanism of Action
The mechanism of action of 2',6'-Dichloroacetophenone depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system under investigation .
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)ethanone
- 1-(2,6-Dimethoxyphenyl)ethanone
- 1-(2,6-Dichlorophenyl)ethanol
Comparison: 2',6'-Dichloroacetophenone is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to 1-(2,4-Dichlorophenyl)ethanone, the 2,6-substitution pattern provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Biological Activity
2',6'-Dichloroacetophenone (DCAP), with the chemical formula CHClO and a molecular weight of 189.04 g/mol, is a compound of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This article explores its biological activity, synthesis, and relevant case studies.
Property | Value |
---|---|
Melting Point | 37-41 °C |
Boiling Point | 176-180 °C at 83 mmHg |
Density | 1.304 g/cm³ |
Water Solubility | Insoluble |
Flash Point | >230 °F |
Synthesis
DCAP can be synthesized through various methods, including chlorination reactions involving acetophenone derivatives. For instance, one method involves the chlorination of 2,6-dichlorobenzaldehyde to yield DCAP as an intermediate product .
Antimicrobial Properties
DCAP has demonstrated notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Pseudomonas fluorescens and Alcaligenes sp., where it was shown that these bacteria could degrade ring-chlorinated acetophenones, indicating potential applications in bioremediation .
Cytotoxicity and Pharmacological Effects
Research has indicated that DCAP exhibits cytotoxic effects on certain cancer cell lines. In vitro studies revealed that it could induce apoptosis in human cancer cells, making it a candidate for further investigation as a potential anticancer agent. The structure-activity relationship (SAR) studies suggest that the presence of chlorine substituents significantly influences its biological activity .
Neurotoxic Effects
There are concerns regarding the neurotoxic potential of DCAP. Animal studies have suggested that exposure to high concentrations may lead to neurobehavioral changes. The compound's effects on neurotransmitter systems are still under investigation, warranting caution in its application in consumer products .
Case Studies
- Antibacterial Activity : A study published in the Applied and Environmental Microbiology journal examined the degradation of chlorinated acetophenones by specific bacterial strains. The results indicated that DCAP could be effectively broken down by these microorganisms, suggesting its potential use in environmental applications .
- Cytotoxicity Assessment : In a laboratory setting, DCAP was tested against various cancer cell lines, including breast and lung cancer cells. The findings showed significant cytotoxicity at specific concentrations, leading researchers to propose further studies into its mechanism of action and therapeutic potential .
- Neurotoxicity Investigation : A toxicity study focused on the neurobehavioral effects of DCAP in rodent models revealed alterations in motor function and behavior following exposure to elevated doses. This raises questions about its safety profile for human use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2',6'-Dichloroacetophenone, and what are critical reaction conditions?
- Answer : A typical method involves Friedel-Crafts acylation of 2,6-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions. Post-reaction purification often includes steam distillation to isolate the product, followed by recrystallization from ethanol for higher purity . Key considerations include maintaining low temperatures (e.g., <10°C during acid addition) to control exothermic reactions and prevent side products .
Q. How is this compound characterized using spectroscopic methods?
- Answer : Nuclear Magnetic Resonance (NMR) is pivotal. In CDCl₃, the ¹H NMR spectrum typically shows:
- δ 2.64 (s, 3H, CH₃),
- δ 7.30–7.54 (m, aromatic protons).
¹³C NMR reveals carbonyl (δ ~198 ppm) and aromatic carbons (δ 127–137 ppm) . Mass spectrometry (MS) confirms the molecular ion peak at m/z 267.93 (C₈H₅Cl₂O) .
Q. What purification strategies are effective for isolating this compound?
- Answer : After synthesis, steam distillation removes unreacted starting materials. Solvent extraction (e.g., benzene or ethyl acetate) followed by reduced-pressure distillation ensures high purity. Recrystallization using ethanol or chloroform yields crystalline products .
Q. What are the stability and storage recommendations for this compound?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. It is sensitive to moisture and light; desiccants like silica gel are recommended. Solutions in aprotic solvents (e.g., DMSO) remain stable for months at –80°C .
Advanced Research Questions
Q. How do electronic substituents on dichloroacetophenone derivatives influence their reactivity in bioconjugation?
- Answer : Electron-withdrawing groups (e.g., –Cl at the para position) enhance reactivity in disulfide bridging reactions by polarizing the carbonyl group. For example, α,α-dichloroacetophenone derivatives exhibit chemoselectivity toward cysteine residues in proteins under physiological pH (7.6 PBS buffer with 10% DMSO/CH₃CN) . Substituent positioning (e.g., 2',6' vs. 2',4') alters steric and electronic effects, impacting reaction yields (>90% for optimized derivatives) .
Q. What is the role of this compound derivatives in developing PDHK1 inhibitors for cancer therapy?
- Answer : These derivatives act as allosteric inhibitors of pyruvate dehydrogenase kinase 1 (PDHK1), disrupting cancer cell metabolism. Structure-activity relationship (SAR) studies show that dichloro substitution (e.g., 2',6') enhances binding to hydrophobic pockets in PDHK1, with IC₅₀ values as low as 86 nM. In vivo efficacy was demonstrated in lung cancer xenograft models, where derivatives reduced tumor growth by 60% .
Q. How can reaction conditions be optimized for dichloroacetophenone-based bioconjugation in antibody-drug conjugates (ADCs)?
- Answer : Optimal conditions include:
- Solvent System : 0.2 M PBS (pH 7.6) with 10% aprotic co-solvent (DMSO/CH₃CN).
- Temperature : 30°C to balance reaction rate and protein stability.
- Substituents : Para-electron-withdrawing groups improve electrophilicity for cysteine thiol attack. Intramolecular bridging is favored over intermolecular, minimizing cross-linking .
Q. How does the 2',6'-dichloro isomer compare to other positional isomers (e.g., 2',4') in biological and chemical applications?
- Answer : The 2',6' isomer exhibits distinct steric hindrance and electronic effects:
- Reactivity : 2',6'-substitution reduces rotational freedom, enhancing binding specificity in enzyme inhibition (e.g., PDHK1) compared to 2',4' derivatives .
- Spectroscopic Differentiation : ¹H NMR of 2',6' derivatives shows upfield shifts for aromatic protons (δ 7.30–7.33) versus 2',4' isomers (δ 7.45–7.54) due to altered electron distribution .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBDSXBLGCQKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174348 | |
Record name | 1-(2,6-Dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-05-3 | |
Record name | 1-(2,6-Dichlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',6'-Dichloroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,6-Dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dichlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',6'-DICHLOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6GD4KRT7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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